2-Hydroxyethyl hydrogen oxalate

Catalog No.
S13131011
CAS No.
87709-05-5
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl hydrogen oxalate

CAS Number

87709-05-5

Product Name

2-Hydroxyethyl hydrogen oxalate

IUPAC Name

2-(2-hydroxyethoxy)-2-oxoacetic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-1-2-9-4(8)3(6)7/h5H,1-2H2,(H,6,7)

InChI Key

ZELZXAOKZAWHME-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(=O)O)O

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxyl group can be reduced to form alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.

These reactions allow the compound to be transformed into various derivatives, expanding its utility in synthetic organic chemistry .

Research into the biological activity of 2-Hydroxyethyl hydrogen oxalate indicates potential roles in metabolic pathways. Its ability to interact with biological molecules suggests it may influence enzyme activity or participate in biochemical processes. Studies have explored its effects on cellular systems, although comprehensive data on its pharmacological properties remain limited. The compound's interactions could lead to applications in drug delivery systems or as a biochemical probe .

The synthesis of 2-Hydroxyethyl hydrogen oxalate typically involves the esterification of oxalic acid with ethylene glycol. This reaction is often catalyzed by sulfuric acid and conducted at elevated temperatures (60-80°C) to ensure complete conversion. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced purification techniques, such as distillation and crystallization, are utilized to achieve high-purity products .

2-Hydroxyethyl hydrogen oxalate finds applications across various fields:

  • Chemistry: It serves as an intermediate in organic synthesis and a reagent in esterification reactions.
  • Biology: The compound is investigated for its potential roles in metabolic pathways and interactions with biological molecules.
  • Medicine: Research is ongoing into its therapeutic applications, particularly in drug delivery systems.
  • Industry: It is used in the production of polymers, resins, and other industrial chemicals, highlighting its versatility .

Studies on the interactions of 2-Hydroxyethyl hydrogen oxalate focus on its reactivity with enzymes and proteins. The presence of hydroxyl and carboxyl groups allows for significant intermolecular interactions, such as hydrogen bonding. These interactions may affect the function and activity of target biomolecules, providing insights into its potential biological roles .

Several compounds share structural similarities with 2-Hydroxyethyl hydrogen oxalate:

  • Ethylene Glycol: Contains hydroxyl groups but lacks carboxyl functionality.
  • Oxalic Acid: Comprises two carboxyl groups but does not have a hydroxyl group.
  • Glycolic Acid: Features both hydroxyl and carboxyl groups but differs structurally from 2-Hydroxyethyl hydrogen oxalate.

Uniqueness

The uniqueness of 2-Hydroxyethyl hydrogen oxalate lies in its combination of both hydroxyl and carboxyl functional groups. This structural feature enables it to participate in a wide range of

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

134.02152329 g/mol

Monoisotopic Mass

134.02152329 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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